molecular formula C14H16N2O4 B611118 Taglutimide CAS No. 14166-26-8

Taglutimide

Numéro de catalogue B611118
Numéro CAS: 14166-26-8
Poids moléculaire: 276.29
Clé InChI: O=C1N(C(CC2)C(NC2=O)=O)C(C3C(C4)CCC4C13)=O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Taglutimide is a sedative-hypnotic glutarimide derivative.

Applications De Recherche Scientifique

Drug Metabolism Studies

Field

Pharmacology

Application Summary

Taglutimide significantly influences drug metabolism, specifically impacting the plasma levels of certain drugs and the duration of drug-induced effects in rats.

Methods of Application

In studies, rats were pretreated with Taglutimide. The plasma levels of certain drugs and the duration of drug-induced effects were then measured .

Results

Pretreatment with Taglutimide significantly decreased the plasma dicoumarol level and shortened the duration of hexobarbital-induced narcosis in rats .

Anticancer Properties

Field

Oncology

Application Summary

Taglutimide has been shown to have anticancer properties in a number of cancer cell lines, including colon, breast, pancreatic, prostate, and leukemia .

Methods of Application

In vitro studies were conducted on various cancer cell lines. The cells were treated with Taglutimide and the effects on cell proliferation and survival were observed .

Results

Taglutimide demonstrated anticancer properties, inhibiting the growth and survival of various cancer cell lines .

Propriétés

IUPAC Name

4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPJPYAYMWPUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864473
Record name 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taglutimide

CAS RN

14166-26-8, 20537-86-4
Record name rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14166-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC407013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Citations

For This Compound
23
Citations
H Wiener, P Krivanek, E Tuisl, N Kolassa - European Journal of Drug …, 1980 - Springer
Pretreatment with taglutimide significantly decreased the plasma dicoumarol level and shortened the duration of hexobarbital-induced narcosis in rats. Furthermore, taglutimide …
Number of citations: 9 link.springer.com
WG Schützenberger, N Kolassa, H Wiener… - Arzneimittel …, 1979 - europepmc.org
… after taglutimide pretreatment. The drug influenced neither motor co-ordination nor the toxicity of ethanol. Taglutimide … was demonstrable after taglutimide treatment in conscious dogs. …
Number of citations: 4 europepmc.org
F Fiebrich, G Pischek, H Koch - Arzneimittel-forschung, 1979 - europepmc.org
Absorption, blood level course, renal, fecal, and biliary elimination and the metabolisation of 2-(bicyclo [2, 2, 1]-heptane-2-endo-3-endo-dicarboximido)-glutarimide (taglutimide, K-2004)…
Number of citations: 2 europepmc.org
EJ Shannon, MJ Morales, F Sandoval - Immunopharmacology, 1997 - Elsevier
… Taglutimide, which was more suppressive than thalidomide in the PFC assay, was not suppressive in the TNF-a assay; AH12, which was also more suppressive than thalidomide in the …
Number of citations: 43 www.sciencedirect.com
MR Scheffler, W Colburn, KA Kook… - Clinical Pharmacology …, 1999 - Wiley Online Library
… In vitro studies have shown that thalidomide induces some rat cytochrome P450 (CYP) isozymes, and in vivo experiments have shown that taglutimide, a structural analog of thalidomide…
Number of citations: 28 ascpt.onlinelibrary.wiley.com
CB Trapnell, SR Donahue, JM Collins… - Clinical …, 1998 - Wiley Online Library
… Taglutimide, a compound structurally similar to thalidomide, has been reported to be a potential … Induction of drug metabolism in the rat by taglutimide, a sedative-hypnotic glutarimide …
Number of citations: 29 ascpt.onlinelibrary.wiley.com
JG Berger, LC Iorio - Annual Reports in Medicinal Chemistry, 1980 - Elsevier
Publisher Summary This chapter describes the novel animal test for the pharmacological characterization of anti-anxiety agents as well as a model for study of benzodiazepine (BZ) …
Number of citations: 3 www.sciencedirect.com
H Sterz, H Nothdurft, P Lexa, H Ockenfels - Archives of toxicology, 1987 - Springer
The aim of our study was to determine the period of maximum sensitivity for the induction of characteristic malformations with thalidomide (TH) in Himalayan rabbits. TH was …
Number of citations: 31 link.springer.com
P Richardson, T Hideshima… - Annual review of …, 2002 - annualreviews.org
▪ Abstract Thalidomide—removed from widespread clinical use by 1962 because of severe teratogenicity—has antiangiogenic and immunomodulatory effects, including the inhibition of …
Number of citations: 260 www.annualreviews.org
H Koch - Drugs Future, 1978
Number of citations: 4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.